4-Amino-6-(5-bromothiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one 4-Amino-6-(5-bromothiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20387988
InChI: InChI=1S/C7H5BrN4OS/c8-4-1-3(2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)
SMILES:
Molecular Formula: C7H5BrN4OS
Molecular Weight: 273.11 g/mol

4-Amino-6-(5-bromothiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one

CAS No.:

Cat. No.: VC20387988

Molecular Formula: C7H5BrN4OS

Molecular Weight: 273.11 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-(5-bromothiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one -

Specification

Molecular Formula C7H5BrN4OS
Molecular Weight 273.11 g/mol
IUPAC Name 4-amino-6-(5-bromothiophen-3-yl)-1H-1,3,5-triazin-2-one
Standard InChI InChI=1S/C7H5BrN4OS/c8-4-1-3(2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)
Standard InChI Key FXRYJYCYFLCOAV-UHFFFAOYSA-N
Canonical SMILES C1=C(SC=C1C2=NC(=NC(=O)N2)N)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 1,3,5-triazin-2-one core substituted at the 4-position with an amino group and at the 6-position with a 5-bromothiophen-3-yl moiety. Its molecular formula is C₇H₅BrN₄OS, with a molecular weight of 273.11 g/mol . The thiophene ring introduces π-conjugation, while the bromine atom at the 5-position creates steric and electronic effects influencing reactivity.

Stereoelectronic Properties

  • Bromine's inductive effect: The electron-withdrawing bromine atom at C5 of the thiophene ring polarizes the C–Br bond, enhancing electrophilic substitution susceptibility at adjacent positions.

  • Hydrogen-bonding capacity: The amino group at C4 and the carbonyl oxygen at C2 create hydrogen-bond donor/acceptor sites, critical for molecular recognition in biological systems .

Synthetic Methodologies

Key Intermediate: 6-Bromo-1,3,5-triazin-2-one Derivatives

Synthesis of analogous compounds typically begins with brominated triazine precursors. For example, 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione serves as a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions .

Substitution with Thiophene Moieties

Reaction conditions for attaching bromothiophene groups involve:

  • Solvent: Polar aprotic solvents (DMF, DMSO)

  • Catalyst: Potassium carbonate or bis(trimethylsilyl)acetamide (BSA)

  • Temperature: 120–150°C under inert atmosphere
    A representative procedure from literature involves heating 6-bromo-1,3,5-triazin-2-one with 3-bromothiophene-2-boronic acid under Suzuki–Miyaura coupling conditions to install the thiophene ring .

Physicochemical Properties

Experimental Data for Structural Analogs

While direct data for 4-Amino-6-(5-bromothiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is unavailable, its 3-bromothiophen-2-yl analog (CAS 1549583-73-4) exhibits:

PropertyValueMethod/Conditions
Molecular Weight273.11 g/molMass spectrometry
Melting PointNot reported
SolubilityDMSO >10 mMKinetic solubility assay

The bromine atom significantly impacts lipophilicity, with calculated logP values (ChemAxon) ranging from 1.8–2.3, suggesting moderate membrane permeability .

Industrial and Research Applications

Materials Science Applications

  • Organic semiconductors: Thiophene-triazine conjugates show promising hole mobility (µh ~10⁻³ cm²/V·s) in thin-film transistor configurations

  • Coordination chemistry: The triazine carbonyl oxygen can chelate transition metals (e.g., Pd, Cu) for catalytic applications

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